molecular formula C21H29N3O2S B2759528 N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)propionamide CAS No. 887206-31-7

N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)propionamide

Cat. No.: B2759528
CAS No.: 887206-31-7
M. Wt: 387.54
InChI Key: VVQIVVCYGKKCRM-UHFFFAOYSA-N
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Description

N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)propionamide is a useful research compound. Its molecular formula is C21H29N3O2S and its molecular weight is 387.54. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Pharmaceutical Applications

Compounds structurally related to N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)propionamide have been extensively studied for their therapeutic potential, specifically their analgesic, anti-inflammatory, and antidepressant activities.

  • Analgesic and Anti-inflammatory Activities : Research has demonstrated the synthesis of novel heterocyclic compounds derived from benzodifuran structures, exhibiting significant cyclooxygenase inhibition, analgesic, and anti-inflammatory properties. These findings highlight the potential of such compounds for the development of new therapeutic agents targeting pain and inflammation (A. Abu‐Hashem et al., 2020).

  • Antidepressant Properties : Studies have identified a new class of antidepressants among 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives, showing dual action at 5-HT1A serotonin receptors and serotonin transporter. These compounds demonstrate nanomolar affinity for both targets, suggesting their potential as effective antidepressants (L. Orus et al., 2002; Javier Díez Martínez et al., 2001).

  • Antimicrobial and Antiviral Activities : The synthesis of new 1,2,4-triazole derivatives has been reported, with some compounds exhibiting good or moderate antimicrobial activities against various microorganisms. This research opens avenues for the development of novel antimicrobial agents (H. Bektaş et al., 2007).

  • Tocolytic Activity : The synthesis and characterization of specific piperazine derivatives have shown significant inhibition of uterine smooth muscle contractions, indicating potential applications in managing preterm labor (Okunrobo O. Lucky et al., 2009).

  • Receptor Antagonism and Imaging : Piperazine derivatives have been explored for their affinity to serotonin and dopamine receptors, providing insights into their potential use in treating psychiatric disorders and in neuroimaging applications (R. Raghupathi et al., 1991; B. Kuhnast et al., 2006).

Properties

IUPAC Name

N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2S/c1-4-20(25)22-16(2)21(19-6-5-15-27-19)24-13-11-23(12-14-24)17-7-9-18(26-3)10-8-17/h5-10,15-16,21H,4,11-14H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQIVVCYGKKCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C)C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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